3-(3-Chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
Description
3-(3-Chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5 and a carboxylic acid moiety at position 2. The phenyl ring at position 3 bears both chlorine (3-position) and fluorine (4-position), creating a distinct electronic and steric profile.
Properties
Molecular Formula |
C11H7ClFNO3 |
|---|---|
Molecular Weight |
255.63 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7ClFNO3/c1-5-9(11(15)16)10(14-17-5)6-2-3-8(13)7(12)4-6/h2-4H,1H3,(H,15,16) |
InChI Key |
UZNVUVJHDOLWBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=C(C=C2)F)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound.
Introduction of the Chloro and Fluoro Substituents: The chloro and fluoro groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions. This can be achieved using reagents such as chlorine gas and fluorine gas or their respective derivatives.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of 3-(3-Chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the chloro and fluoro substituents, potentially leading to the formation of dehalogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dehalogenated derivatives.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
Scientific Research Applications
3-(3-Chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, disruption of cell signaling pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
a) 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid
- Structure : Dichloro substitution at phenyl positions 2 and 4.
- Synthesis : Used as a starting material to synthesize isoxazole-amide derivatives (yields: 87–93%) .
- Bioactivity : Derivatives exhibit plant defense enhancement, increasing chlorophyll content and resistance to tobacco mosaic virus (TMV) .
- Applications: Serves as a precursor for antibacterial drugs (e.g., via amide formation with 6-aminopenicillanic acid) .
b) 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid (CMIC Acid)
- Structure : Single chlorine at phenyl position 2.
- Properties : CAS 23598-72-3; commercially available as a pharmaceutical intermediate .
c) 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid
- Structure : Chlorine (2-position) and fluorine (6-position) on the phenyl ring.
- Safety : Classified under GHS regulations (CAS 3919-74-2) with 100% purity; used as flucloxacillin impurity D .
- Divergence : Fluorine at position 6 instead of 4 may influence metabolic stability and solubility.
d) 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic Acid
- Structure : Trifluoromethyl at isoxazole position 5 and 4-fluorophenyl at position 3.
- Key Differences : The trifluoromethyl group enhances lipophilicity and metabolic resistance compared to the methyl group in the target compound. The 4-fluorophenyl substituent lacks chlorine, reducing steric hindrance .
Variations in Isoxazole Substituents
a) 3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic Acid
- Structure : Ethyl group at isoxazole position 4.
- Impact : The ethyl group increases molecular weight (251.67 g/mol) and may alter solubility and pharmacokinetics compared to the methyl analog .
b) 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide
- Structure : Carboxamide derivative of CMIC acid.
- Application : Demonstrates the role of the carboxylic acid group in forming bioactive amides, a pathway relevant to the target compound’s derivatization.
Structural and Electronic Considerations
- Chlorine vs. Fluorine : Chlorine’s larger atomic radius and stronger electron-withdrawing effect increase steric hindrance and modulate aromatic electrophilicity compared to fluorine.
- Isoxazole Modifications : Trifluoromethyl groups enhance resistance to oxidative metabolism, while ethyl groups may improve membrane permeability.
Biological Activity
3-(3-Chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C11H8ClFNO3
- Molecular Weight : 255.63 g/mol
- IUPAC Name : 3-(3-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
Biological Activity Overview
Research indicates that compounds with isoxazole structures exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Specifically, 3-(3-Chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid has shown promise as a kinase inhibitor, which is crucial for regulating cell signaling pathways.
The compound's mechanism primarily involves the inhibition of specific kinases that play a role in cancer cell proliferation and survival. The presence of halogen atoms (chlorine and fluorine) enhances its binding affinity to target proteins, impacting their activity significantly.
In Vitro Studies
- Kinase Inhibition : A study demonstrated that the compound effectively inhibits certain kinases involved in tumor growth. For instance, it showed an IC50 value of approximately 30 nM against a specific kinase target, indicating high potency compared to other compounds in its class .
- Cell Line Testing : In vitro tests on various cancer cell lines revealed that the compound exhibited significant antiproliferative effects. For example:
In Vivo Studies
- Tumor Growth Reduction : In animal models, administration of the compound resulted in a 42% reduction in tumor size when dosed at 10 mg/kg, showcasing its potential as an anticancer agent .
- Bioavailability : The oral bioavailability was reported at 52.5%, suggesting effective absorption and systemic availability after administration .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate kinase inhibition | IC50 = 30 nM against target kinase |
| Study B | Test antiproliferative effects | Significant reduction in HCT116 and OVCAR-8 cell line growth |
| Study C | Assess in vivo tumor growth impact | 42% tumor size reduction in treated groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
